7-Fluoro-1,5-naphthyridin-2(1H)-one
Overview
Description
The compound "7-Fluoro-1,5-naphthyridin-2(1H)-one" is a fluorinated naphthyridine derivative, which is a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties. The presence of a fluorine atom in the molecule often enhances these activities due to the unique electronic properties of fluorine.
Synthesis Analysis
The synthesis of fluorinated naphthyridine derivatives involves various strategies. For instance, the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to "this compound," has been achieved through Dieckmann-type cyclization followed by displacement reactions with amines . Another related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was synthesized via substitution and hydrolysis with a total yield of 63.69% . These methods highlight the versatility of synthetic approaches in the generation of fluorinated naphthyridines.
Molecular Structure Analysis
The molecular structure of fluorinated naphthyridines is characterized by the presence of a naphthyridine core with one or more fluorine atoms attached to it. The specific placement of the fluorine atom(s) can significantly influence the biological activity of these compounds. For example, the position of the fluorine atom at the C-6 position was found to be crucial for the cytotoxic activity of certain 1,8-naphthyridine derivatives .
Chemical Reactions Analysis
Fluoronaphthyridines participate in various chemical reactions due to their reactive sites. For instance, 3-phenyl-2,7-naphthyridin-1(2H)-one, a related compound, has been used as a fluorogenic reagent for epoxides, demonstrating the potential of naphthyridines to engage in fluorescence-based detection reactions . Additionally, the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones involved selective conversion of amino groups to hydroxy and fluoro groups, showcasing the chemical versatility of the naphthyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated naphthyridines are influenced by the presence of fluorine, which can increase the lipophilicity and stability of these compounds, potentially enhancing their biological efficacy. The antibacterial activity of various 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has been attributed to their structural features, including the fluorine atom at the C-6 position and the nature of the substituents at the C-7 position .
Scientific Research Applications
Synthetic Routes and Production
7-Fluoro-1,5-naphthyridin-2(1H)-one has been a subject of interest in synthetic chemistry. One study details various synthetic routes for a closely related compound, 7-fluoro-2-methoxy-1,5-naphthyridine, highlighting the importance of fluorine introduction in these compounds. The use of HF or elemental fluorine as cheap sources of fluorine was emphasized for large-scale production, with a one-pot diazotation–fluorodediazoniation method yielding high purity products without isolating unstable diazonium salts (Abele et al., 2014).
Inhibitors of Protein Tyrosine Kinases
7-Substituted 1,6-naphthyridin-2(1H)-ones, closely related to this compound, have been identified as potent inhibitors of protein tyrosine kinases, showing some selectivity for c-Src, a protein involved in cellular control. This discovery is vital in understanding the role of these compounds in potential therapeutic applications (Thompson et al., 2000).
Antibacterial Agents
Compounds structurally similar to this compound, such as 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been investigated as antibacterial agents. These studies provide insights into the structure-activity relationships, with variations in substituents influencing their antibacterial efficacy. This research underlines the potential of this compound derivatives as antibacterial compounds (Matsumoto et al., 1984).
Antitumor Agents
Further research has explored 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, structurally related to this compound, as potential antitumor agents. These studies have focused on understanding the structure-activity relationships and their cytotoxic activities against tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Tsuzuki et al., 2004).
Fluorescent Probes for Biothiol Detection
Innovative applications of this compound derivatives include their use in fluorescent probes. A derivative was utilized as a fluorophore in a turn-on probe for detecting glutathione in biological samples, demonstrating its usefulness in sensing applications and potential for broader bioanalytical uses (Sun et al., 2020).
Organic Semiconductor Materials
This compound derivatives have also been synthesized for use in organic semiconductor materials. These compounds exhibit properties like high thermal robustness, blue fluorescence, and suitability as electron-transport materials, indicating their potential in developing high-efficiency OLEDs (Wang et al., 2012).
properties
IUPAC Name |
7-fluoro-1H-1,5-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBAZQRMLAHIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677150 | |
Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959615-64-6 | |
Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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